

An In-depth Technical Guide to N-(3-amino-2,6-dimethylphenyl)acetamide

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Compound of Interest

Compound Name: *N*-(3-amino-2,6-dimethylphenyl)acetamide

Cat. No.: B133627

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This technical guide provides a comprehensive overview of the molecular structure, properties, and proposed synthesis of **N-(3-amino-2,6-dimethylphenyl)acetamide**. Due to the limited availability of direct experimental data for this specific compound, this guide combines established chemical principles with data from closely related analogs to offer a thorough theoretical framework for researchers, scientists, and drug development professionals.

Molecular Structure and Chemical Properties

N-(3-amino-2,6-dimethylphenyl)acetamide is an aromatic amine and a substituted acetamide. The core structure consists of a 2,6-dimethylaniline moiety with an acetamide group attached to the nitrogen atom and an additional amino group at the 3-position of the phenyl ring.

Chemical Identifiers:

- IUPAC Name: **N-(3-amino-2,6-dimethylphenyl)acetamide**
- CAS Number: 100445-94-1 (for the hydrochloride salt)[1]
- Molecular Formula: C₁₀H₁₄N₂O
- Molecular Weight: 178.23 g/mol

Physicochemical Properties (Predicted)

Direct experimental data for the physical properties of **N-(3-amino-2,6-dimethylphenyl)acetamide** are not readily available in the public domain. The following table summarizes predicted properties based on computational models and data from analogous compounds.

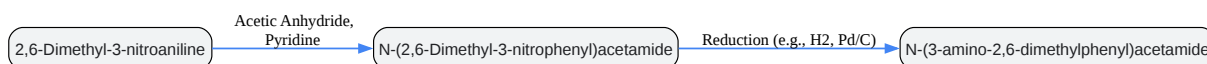
Property	Predicted Value	Notes
Melting Point	Not available	Data for the related N-(3-Amino-2-methylphenyl)acetamide is estimated to be 130.58 °C, suggesting the target compound will also be a solid at room temperature. [2]
Boiling Point	> 300 °C	High boiling point is expected due to the presence of polar functional groups capable of hydrogen bonding.
Solubility	Sparingly soluble in water; Soluble in organic solvents like ethanol, methanol, and DMSO.	The aromatic ring and methyl groups contribute to hydrophobicity, while the amino and amide groups provide some polarity.
pKa	Amine group: ~4-5; Amide N-H: ~17-18	The aromatic amine is expected to be a weak base. The amide proton is generally not acidic.

Proposed Synthesis

A plausible and efficient synthetic route to **N-(3-amino-2,6-dimethylphenyl)acetamide** involves a two-step process starting from 2,6-dimethyl-3-nitroaniline: N-acetylation followed by

the reduction of the nitro group. This strategy is analogous to the synthesis of the isomeric N-(4-amino-2,6-dimethylphenyl)acetamide.[3]

Proposed Synthetic Pathway



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Caption: Proposed two-step synthesis of **N-(3-amino-2,6-dimethylphenyl)acetamide**.

Detailed Experimental Protocol (Proposed)

Step 1: N-Acetylation of 2,6-Dimethyl-3-nitroaniline

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,6-dimethyl-3-nitroaniline (1 equivalent) in a suitable solvent such as glacial acetic acid or dichloromethane.
- **Addition of Acetylating Agent:** To the stirred solution, add acetic anhydride (1.1 equivalents) dropwise. A catalytic amount of a base like pyridine can be added to facilitate the reaction.
- **Reaction Conditions:** Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
- **Work-up:** Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water. The solid product, N-(2,6-dimethyl-3-nitrophenyl)acetamide, will precipitate out.
- **Purification:** Collect the precipitate by vacuum filtration, wash with cold water, and dry. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Reduction of N-(2,6-Dimethyl-3-nitrophenyl)acetamide

Several methods are effective for the reduction of an aromatic nitro group to an amine.^{[4][5][6][7]} Catalytic hydrogenation is a common and clean method.

- **Catalyst Preparation:** In a hydrogenation vessel, suspend N-(2,6-dimethyl-3-nitrophenyl)acetamide (1 equivalent) in a solvent such as ethanol or ethyl acetate. Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (typically 5-10 mol%).
- **Hydrogenation:** Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the mixture vigorously at room temperature.
- **Reaction Monitoring:** Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.
- **Catalyst Removal:** Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon). Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
- **Isolation of Product:** Evaporate the solvent from the filtrate under reduced pressure to yield the crude **N-(3-amino-2,6-dimethylphenyl)acetamide**. The product can be further purified by column chromatography or recrystallization if necessary.

Spectroscopic Data (Predicted)

While experimental spectra for **N-(3-amino-2,6-dimethylphenyl)acetamide** are not available, its key spectroscopic features can be predicted based on the functional groups present in its structure.

¹H NMR Spectroscopy (Predicted)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~ 7.0 - 6.5	m	2H	Aromatic protons
~ 4.0 - 3.5	br s	2H	-NH ₂ protons
~ 2.2 - 2.0	s	3H	Acetyl (-COCH ₃) protons
~ 2.1	s	6H	Two aromatic methyl (-CH ₃) protons
~ 8.5 - 9.5	br s	1H	Amide (-NHCO-) proton

Note: Chemical shifts are approximate and can be influenced by the solvent used.

¹³C NMR Spectroscopy (Predicted)

Chemical Shift (ppm)	Assignment
~ 168 - 170	Amide carbonyl carbon (-C=O)
~ 145 - 120	Aromatic carbons
~ 24 - 22	Acetyl methyl carbon (-COCH ₃)
~ 18 - 15	Aromatic methyl carbons (-CH ₃)

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to show characteristic absorption bands for the primary amine and secondary amide functional groups.[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

Wavenumber (cm ⁻¹)	Intensity	Assignment
3450 - 3300	Medium, Sharp (two bands)	N-H stretching (primary amine)
~ 3250	Medium, Broad	N-H stretching (secondary amide)
~ 1660	Strong	C=O stretching (amide I band)
~ 1620	Medium	N-H bending (primary amine)
~ 1550	Medium	N-H bending (secondary amide, amide II band)
1335 - 1250	Strong	C-N stretching (aromatic amine)

Mass Spectrometry (Predicted)

In mass spectrometry, **N-(3-amino-2,6-dimethylphenyl)acetamide** is expected to show a molecular ion peak corresponding to its molecular weight. Common fragmentation patterns would involve the loss of the acetyl group and cleavages associated with the amide linkage.^[12]^[13]^[14]^[15]^[16]

- Molecular Ion (M⁺): m/z = 178
- Key Fragments:
 - m/z = 136 ([M - COCH₃]⁺)
 - m/z = 135 ([M - CH₃CO]⁺)
 - Other fragments arising from the cleavage of the aromatic ring and loss of methyl groups.

Biological Activity and Signaling Pathways

There is currently no publicly available information regarding the biological activity or signaling pathways associated with **N-(3-amino-2,6-dimethylphenyl)acetamide**. Research into the biological effects of this specific molecule would be necessary to elucidate any potential

therapeutic applications. The structural similarity to other biologically active anilides and acetamides suggests that it could be a candidate for screening in various assays.[17][18][19]

Conclusion

This technical guide provides a detailed theoretical overview of **N-(3-amino-2,6-dimethylphenyl)acetamide**, a compound for which direct experimental data is scarce. The proposed synthesis offers a viable route for its preparation, and the predicted spectroscopic data provides a basis for its characterization. Further experimental investigation is required to confirm these predicted properties and to explore the potential biological activities of this molecule.

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